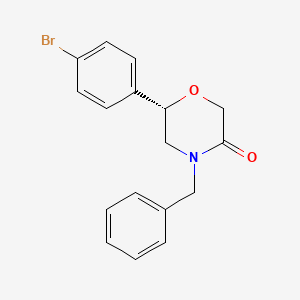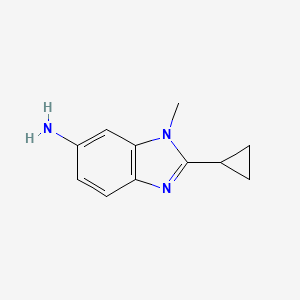
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This particular compound is characterized by the presence of a bromine atom at the third position, a phenyl group at the fifth position, and an isopropyl group at the second position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene can be achieved through various synthetic routes. One common method involves the bromination of 5-phenyl-2-(propan-2-yl)thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 3-bromo-2-(propan-2-yl)thiophene is coupled with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is usually performed in a polar solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination or cross-coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the aromatic ring using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (potassium carbonate, sodium hydride).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride, hydrogen gas), catalysts (palladium on carbon), solvents (THF, ethanol).
Major Products Formed
Substitution: Formation of 3-substituted thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated or hydrogenated thiophene derivatives.
Applications De Recherche Scientifique
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: It is employed in the fabrication of conductive polymers and other electronic materials due to its favorable electronic properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-phenyl-2-(propan-2-yl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The presence of the bromine atom and the phenyl group can enhance the compound’s binding affinity and specificity towards its targets .
In material science and organic electronics, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function. The thiophene ring’s conjugated system allows for efficient charge transport and light absorption, making it suitable for use in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-(propan-2-yl)thiophene: Lacks the phenyl group, which may result in different electronic and biological properties.
5-Phenyl-2-(propan-2-yl)thiophene: Lacks the bromine atom, which may affect its reactivity and applications.
3-Bromo-5-phenylthiophene: Lacks the isopropyl group, which may influence its solubility and steric interactions.
Uniqueness
3-Bromo-5-phenyl-2-(propan-2-yl)thiophene is unique due to the combination of the bromine atom, phenyl group, and isopropyl group on the thiophene ring. This specific substitution pattern imparts distinct electronic, steric, and reactivity properties, making it valuable for various applications in medicinal chemistry, material science, and organic electronics .
Propriétés
Numéro CAS |
909103-22-6 |
|---|---|
Formule moléculaire |
C13H13BrS |
Poids moléculaire |
281.21 g/mol |
Nom IUPAC |
3-bromo-5-phenyl-2-propan-2-ylthiophene |
InChI |
InChI=1S/C13H13BrS/c1-9(2)13-11(14)8-12(15-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clé InChI |
LARLUWSPFDKLCA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(S1)C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine](/img/structure/B14179601.png)

![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

![(6-Chloro-1H-indol-3-yl)[4-(3-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B14179614.png)


![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)


![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)
